fluorotripropylstannane chemical structure and physical properties
fluorotripropylstannane chemical structure and physical properties
Fluorotripropylstannane (CAS 682-32-6): Structural Mechanics, Physicochemical Properties, and Analytical Workflows
Executive Summary Fluorotripropylstannane (commonly known as tripropyltin fluoride or TPTF) is a specialized organotin halide. While historically significant in anti-fouling coatings and biocidal applications, its modern relevance in pharmaceutical development and environmental monitoring lies primarily in its use as a toxicological reference standard and a specialized synthetic reagent. This whitepaper provides an in-depth analysis of TPTF’s structural causality, phase behavior, and the self-validating analytical methodologies required for its isolation and quantification.
Chemical Structure and Solid-State Causality
The physical behavior of fluorotripropylstannane is dictated by the unique coordination chemistry of the tin-fluorine (Sn-F) bond. Unlike typical trialkyltin chlorides, which are often monomeric liquids or low-melting solids, TPTF exists as a highly crystalline solid at room temperature, forming flat prisms[1].
Mechanistic Insight: The highly electronegative fluorine atom forms strong intermolecular coordinate bonds with the empty 5d orbitals of adjacent tin atoms. This interaction generates a rigid, one-dimensional polymeric chain structure (...Sn-F-Sn-F...) in the solid state. While the propyl chains provide some degree of steric bulk, they are fundamentally insufficient to disrupt this polymeric network[2]. Consequently, the high lattice energy required to break these intermolecular bonds results in an unusually high melting point of 275 °C[1].
Physicochemical Properties
The quantitative physical and chemical properties of TPTF are summarized in Table 1.
Table 1: Physicochemical Profile of Fluorotripropylstannane
| Property | Value | Source |
| Chemical Name | Fluorotripropylstannane | [3] |
| CAS Registry Number | 682-32-6 | [3] |
| Molecular Formula | C9H21FSn | [3] |
| Molecular Weight | 266.96 g/mol | [1] |
| Exact Mass | 268.065 Da | [3] |
| Melting Point | 275 °C | [1],[4] |
| Boiling Point | 209.1 °C | [3] |
| Physical Appearance | Solid (Flat prisms) | [1] |
Solubility and Phase Behavior Dynamics
The solubility profile of TPTF is highly dependent on a solvent's thermodynamic ability to disrupt the Sn-F polymeric network. TPTF is notably insoluble in short-chain alkanes such as propane and butane[2].
Causality: The short n-alkyl arms of these solvents cannot induce sufficient van der Waals interactions with the propyl groups of TPTF to overcome the strong Sn-F-Sn lattice enthalpy[2]. Solvation only becomes thermodynamically favorable in longer-chain n-alkanes (e.g., hexane) or halogenated solvents, where hydrophobic interactions and dielectric properties are strong enough to isolate the monomeric units.
Analytical Characterization Workflow
Because of its polymeric nature and lack of volatility, TPTF cannot be directly analyzed via Gas Chromatography-Mass Spectrometry (GC-MS). It must be chemically derivatized to break the polymer chain and induce volatility.
Fig 1: Extraction, derivatization, and GC-MS quantification workflow for organotin analysis.
Protocol: Isotope-Dilution GC-MS Analysis of TPTF
This protocol is designed as a self-validating system to ensure quantitative accuracy despite the complex phase behavior of the analyte.
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Step 1: Matrix Spiking (Self-Validation)
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Action: Add 50 µL of isotopically labeled Tripropyltin-d21 (10 µg/mL) to 1.0 g of the sample matrix.
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Causality: The internal standard behaves chemically identically to TPTF. Tracking its recovery self-validates the extraction efficiency and mathematically corrects for any incomplete derivatization yields later in the workflow.
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Step 2: Solvent Extraction
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Action: Add 10 mL of a non-polar solvent mixture (n-hexane/dichloromethane, 1:1 v/v). Sonicate for 15 minutes.
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Causality: Hexane alone is insufficient due to the short propyl arms of TPTF failing to induce dissolution[2]. The addition of DCM increases the local dielectric constant, effectively disrupting the solid-state matrix and solvating the monomeric organotin species.
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Step 3: Derivatization (Alkylation)
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Action: Add 1 mL of 2.0 M sodium tetraethylborate (NaBEt4) in an acetate buffer (pH 4.5). Shake vigorously for 30 minutes.
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Causality: NaBEt4 acts as a potent nucleophile, replacing the strongly electronegative fluorine atom with an ethyl group. This breaks the Sn-F polymer and converts TPTF into monomeric, highly volatile ethyltripropylstannane, which is fully amenable to gas-phase analysis.
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Step 4: Phase Separation & Recovery
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Action: Centrifuge the mixture at 3000 rpm for 5 minutes. Extract the upper organic layer containing the derivatized analyte.
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Step 5: GC-MS Quantification
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Action: Inject 1 µL of the extract into the GC-MS equipped with a DB-5MS capillary column. Monitor the specific mass-to-charge (m/z) fragments for quantification.
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Toxicological Profile and Laboratory Safety
When handling TPTF in drug development or analytical settings, stringent safety protocols must be observed. Organotin compounds, including TPTF, are recognized as potent 5[5]. Furthermore, exposure to trialkyltins has been historically linked to severe1, presenting clinically as headaches, general weakness, and potential long-term neurological deficits[1]. All physical manipulations of the solid powder must be conducted within a certified Class II fume hood to prevent inhalation of aerosolized particulates.
References
- Title: fluoro(tripropyl)stannane, CasNo.682-32-6 Career Henan Chemical ...
- Source: Centers for Disease Control and Prevention (CDC)
- Title: Enhanced Oil Recovery Processes Source: AquaEnergy Expo Knowledge Hub / IntechOpen URL
- Title: En36-502-191-eng.
- Title: Taiwan - Proposes to Regulate Three More Organotin Compounds Source: TUV Rheinland URL
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 3. fluoro(tripropyl)stannane, CasNo.682-32-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. Taiwan - Proposes to Regulate Three More Organotin Compounds | TÜV Rheinland [tuv.com]
